4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in anticancer agents due to its tubulin-binding affinity, while the sulfonamide group may influence solubility and enzyme inhibition .
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S/c1-15-7-5-6-12-28(15)36(30,31)18-10-8-16(9-11-18)22(29)25-24-27-26-23(35-24)17-13-19(32-2)21(34-4)20(14-17)33-3/h8-11,13-15H,5-7,12H2,1-4H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRAQEUTCMBKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the oxadiazole and piperidine derivatives with a benzamide moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Structure
The molecular formula of this compound is with a molecular weight of approximately 494.5 g/mol. The structure features a sulfonamide group linked to an oxadiazole moiety and a trimethoxyphenyl substituent, contributing to its pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research has highlighted the potential of oxadiazole derivatives in anticancer applications. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific cellular pathways and enzymes involved in cancer proliferation. Molecular docking studies suggest that these compounds can bind effectively to targets within cancer cells, leading to apoptosis .
Anti-inflammatory Effects
Oxadiazole derivatives have also been explored for their anti-inflammatory properties. Studies indicate that they may inhibit lipoxygenase activity, which is crucial in the inflammatory response. This suggests potential therapeutic roles in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on synthesized oxadiazole derivatives demonstrated their antimicrobial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that several compounds exhibited strong inhibition zones compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro evaluations of related oxadiazole compounds revealed significant cytotoxic effects on various cancer cell lines. The study employed quantitative structure–activity relationship (QSAR) methods to predict and enhance the anticancer potential of new derivatives .
Mechanism of Action
The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfonamide-Substituted 1,3,4-Oxadiazole Derivatives
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
- Key Insights :
3,4,5-Trimethoxyphenyl-Containing Analogs
Table 2: Antitumor Activity of Trimethoxyphenyl Derivatives
- Key Insights :
- The isoxazole derivative in shows mitochondrial permeability transition pore (mPTP) inhibition, a mechanism relevant to apoptosis, but lacks the sulfonamide group present in the target compound .
- Compound 19b, a bis-oxadiazole with 3,4,5-trimethoxyphenyl, exhibits potent antitumor activity (IC50 < 2 µM), highlighting the importance of the trimethoxyphenyl group in tubulin disruption .
Substituent Effects on Benzamide Position 4
Table 3: Impact of Benzamide 4-Substituents
Biological Activity
The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
This compound features several notable structural components:
- Piperidine Ring : Contributes to the compound's pharmacological properties.
- Sulfonyl Group : Enhances solubility and reactivity.
- Oxadiazole Ring : Known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to modulate the activity of various enzymes and receptors, potentially affecting cellular signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit certain kinases or proteases, leading to altered cellular responses and apoptosis in cancer cells.
- Cell Cycle Modulation : It has been suggested that this compound can induce cell cycle arrest in cancerous cells, promoting apoptosis through the activation of caspases .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
Other Biological Activities
Beyond anticancer properties, this compound exhibits other pharmacological activities:
- Antimicrobial Effects : Some derivatives have shown promising antibacterial and antifungal activity .
- Anti-inflammatory Properties : By inhibiting specific pathways involved in inflammation, the compound may contribute to reducing inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to or including this compound:
- In vitro Studies : Research has shown that compounds with similar structures can effectively inhibit tumor growth in vitro by targeting DNA replication processes specific to cancer cells .
- In vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
